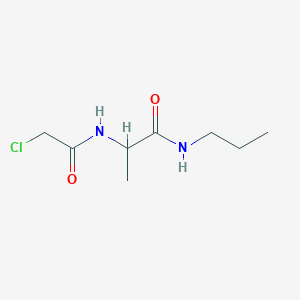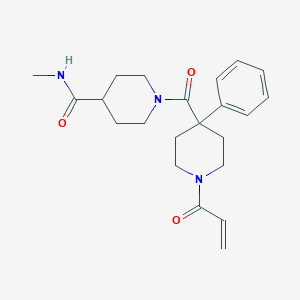![molecular formula C18H15N5O B2553261 5-Pyridin-3-ylmethyl-1-p-tolyl-1,5-dihydro-pyrazolo[3,4-d]pyrimidin-4-one CAS No. 841211-99-2](/img/structure/B2553261.png)
5-Pyridin-3-ylmethyl-1-p-tolyl-1,5-dihydro-pyrazolo[3,4-d]pyrimidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “5-Pyridin-3-ylmethyl-1-p-tolyl-1,5-dihydro-pyrazolo[3,4-d]pyrimidin-4-one” is a pyrazolo[3,4-d]pyrimidine derivative . Pyrazolo[3,4-d]pyrimidines are purine analogues and have beneficial properties as antimetabolites in purine biochemical reactions .
Synthesis Analysis
The synthesis of pyrazolo[3,4-d]pyrimidine derivatives has been reported in the literature . A new set of small molecules featuring the privileged pyrazolo[3,4-d]pyrimidine scaffold were designed and synthesized as novel CDK2 targeting compounds .Molecular Structure Analysis
The molecular formula of the compound is C18H15N5O . The average mass is 317.345 Da and the monoisotopic mass is 317.127655 Da .Chemical Reactions Analysis
Pyrazolo[3,4-d]pyrimidines are involved in various chemical reactions. For instance, 4-Bromopyrazole, a pyrazole derivative, is reported to react with titanium tetrachloride to afford binary adducts .Wissenschaftliche Forschungsanwendungen
CDK2 Inhibition for Cancer Treatment
CDK2 (Cyclin-Dependent Kinase 2) is an attractive target for cancer therapy. Researchers have designed and synthesized a novel set of small molecules featuring the privileged pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds, including our compound of interest . These molecules were investigated as CDK2 inhibitors. Key findings include:
Antileishmanial and Antimalarial Evaluation
Although not explicitly reported for our compound, pyrazolo[3,4-d]pyrimidines have been studied for their antileishmanial and antimalarial properties . Further exploration of our compound’s potential in these contexts could be valuable.
In Vitro Anticancer Screening
In a separate study, ultrasonic-assisted synthesis of pyrazolo[3,4-d]pyrimidin-4-ol derivatives was investigated. These compounds were screened for anticancer activity, and while our specific compound was not mentioned, it falls within the same structural class . Further research could explore its potential in this area.
Purine Analogues and Antitrypanosomal Activity
Pyrazolo[1,5-a]pyrimidines, structurally related to our compound, are purine analogues with beneficial properties. They have attracted interest due to their antitrypanosomal activity . Although our compound has a different substitution pattern, exploring its effects on trypanosomes could be worthwhile.
Other Biological Activities
While the literature primarily focuses on cancer-related aspects, it’s essential to explore other potential biological activities. These might include anti-inflammatory, antioxidant, or antimicrobial effects.
Wirkmechanismus
Zukünftige Richtungen
Pyrazoles and their heteroannulated derivatives have been the focus of recent research due to their broad spectrum of biological activities . They are considered privileged scaffolds in medicinal chemistry . Therefore, the future directions for this compound could involve further exploration of its biological activities and potential applications in medicinal chemistry.
Eigenschaften
IUPAC Name |
1-(4-methylphenyl)-5-(pyridin-3-ylmethyl)pyrazolo[3,4-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N5O/c1-13-4-6-15(7-5-13)23-17-16(10-21-23)18(24)22(12-20-17)11-14-3-2-8-19-9-14/h2-10,12H,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URQVXLDQNNLLOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)CC4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Pyridin-3-ylmethyl-1-p-tolyl-1,5-dihydro-pyrazolo[3,4-d]pyrimidin-4-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![[3-[(2,6-Dichlorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2553184.png)
![N-(1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2553186.png)

![7-(3-methoxyphenyl)-3-[(2-methylbenzyl)thio][1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2553188.png)
![4-[2-(1H-tetrazol-5-yl)ethyl]aniline](/img/structure/B2553189.png)
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)prop-2-en-1-one](/img/structure/B2553190.png)
![methyl 4-(2-(2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamido)benzoate](/img/structure/B2553191.png)
![N-[(2-Methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]-2-(trifluoromethyl)benzamide](/img/structure/B2553192.png)
![N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]-2-(dimethylamino)acetamide](/img/structure/B2553195.png)
![N-(3-chloro-2-methylphenyl)-4-{[2-oxo-5-(trifluoromethyl)-1(2H)-pyridinyl]methyl}benzenecarboxamide](/img/structure/B2553199.png)
